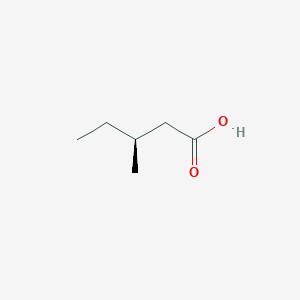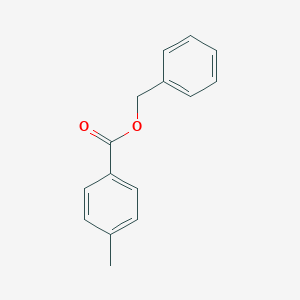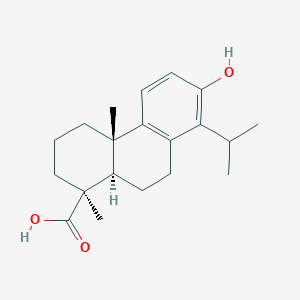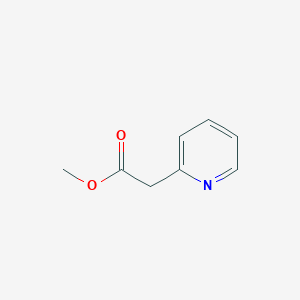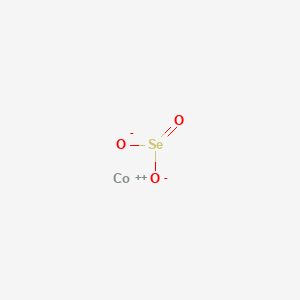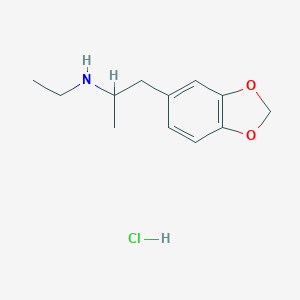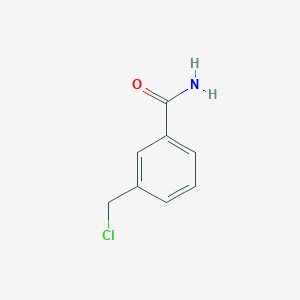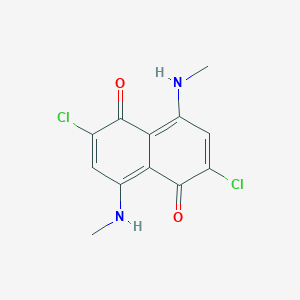
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione, also known as DCNT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. In
作用機序
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione binds to DNA and RNA through intercalation, which involves insertion of the molecule between the base pairs of the nucleic acid. This binding can cause changes in the structure and function of the nucleic acid, which can be studied to gain insights into the underlying biological processes. 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has also been shown to have a potential inhibitory effect on enzymes that are involved in DNA replication and transcription, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione can inhibit the growth of cancer cells, as well as the replication of certain viruses. 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. However, it is important to note that the effects of 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione on living organisms have not been extensively studied, and more research is needed to fully understand its potential benefits and risks.
実験室実験の利点と制限
One of the main advantages of using 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione in lab experiments is its ability to selectively bind to DNA and RNA. This allows researchers to study these molecules in greater detail, which can lead to new insights into biological processes. Additionally, 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione can be used to target specific cells or tissues, making it a valuable tool in drug delivery research. However, there are also limitations to using 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione in lab experiments. For example, its potential toxicity and side effects have not been extensively studied, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione. One area of interest is its potential anti-cancer properties, which could be further explored in animal models and clinical trials. Additionally, 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione could be used in the development of new drug delivery systems, particularly for targeting specific cells or tissues. Further research is also needed to fully understand the biochemical and physiological effects of 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione, as well as its potential risks and limitations. Overall, 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has the potential to be a valuable tool in scientific research, and further studies are needed to fully explore its applications.
合成法
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione can be synthesized through a multi-step process that involves the reaction of 2,6-dichloronaphthalene-1,5-dione with methylamine and formaldehyde. The resulting product is then treated with hydrochloric acid to yield 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione. This synthesis method has been well-established in the literature and has been used to produce 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione in large quantities for scientific research purposes.
科学的研究の応用
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has a wide range of potential applications in scientific research. One of its main uses is in the study of nucleic acid structure and function. 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione can selectively bind to DNA and RNA, allowing researchers to study the structure and function of these molecules in greater detail. 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has also been used in the development of new drug delivery systems, as it can be used to target specific cells or tissues. Additionally, 2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
135790-38-4 |
|---|---|
製品名 |
2,6-Dichloro-4,8-bis(methylamino)naphthalene-1,5-dione |
分子式 |
C12H10Cl2N2O2 |
分子量 |
285.12 g/mol |
IUPAC名 |
2,6-dichloro-5-hydroxy-8-(methylamino)-4-methyliminonaphthalen-1-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-15-7-3-5(13)12(18)10-8(16-2)4-6(14)11(17)9(7)10/h3-4,15,18H,1-2H3 |
InChIキー |
ADCQEPBWGXFSHC-UHFFFAOYSA-N |
異性体SMILES |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C(=C1)Cl |
SMILES |
CNC1=CC(=C(C2=C1C(=O)C(=CC2=NC)Cl)O)Cl |
正規SMILES |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C(=C1)Cl |
同義語 |
1,5-Naphthalenedione, 2,6-dichloro-4,8-bis(methylamino)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





